- High-yielding cleavage of (aryloxy) acetates, European Journal of Organic Chemistry, 2008, (2), 337-342
Cas no 940-64-7 (2-(4-methylphenoxy)acetic acid)
940-64-7 structure
Product Name:2-(4-methylphenoxy)acetic acid
CAS-Nr.:940-64-7
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00014365
CID:83238
PubChem ID:70329
Update Time:2023-11-22
2-(4-methylphenoxy)acetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4-Methylphenoxy)acetic acid
- 4-Methylphenoxyacetic acid
- (p-Tolyloxy)-acetic acid
- 2-(4-Methylphenoxy)acetic acid
- Aceticacid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI,7CI,8CI)
- 2-p-Tolyloxyacetic acid
- NSC 38176
- p-(Tolyloxy)acetic acid
- p-Methylphenoxyacetic acid
- 2-(p-tolyloxy)acetic acid
- acetic acid, (4-methylphenoxy)-
- WWY23322IK
- SFTDDFBJWUWKMN-UHFFFAOYSA-N
- p-Toloxyacetic acid
- p-tolyloxy-acetic acid
- Enamine_002060
- 4-methyl-phenoxyacetic acid
- ARONIS006939
- 2-(4-Methylphenoxy)acetic acid (ACI)
- Acetic acid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI, 7CI, 8CI)
- 2-(4-methylphenoxy)acetic acid
-
- MDL: MFCD00014365
- Inchi: 1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- InChI-Schlüssel: SFTDDFBJWUWKMN-UHFFFAOYSA-N
- Lächelt: O=C(COC1C=CC(C)=CC=1)O
- BRN: 2047591
Berechnete Eigenschaften
- Genaue Masse: 166.06300
- Monoisotopenmasse: 166.063
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 3
- Komplexität: 148
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 1.9
- Topologische Polaroberfläche: 46.5
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Schmelzpunkt: 138.0 to 142.0 deg-C
- Siedepunkt: 297.2°C at 760 mmHg
- Flammpunkt: 120°C
- PSA: 46.53000
- LogP: 1.45840
- λ max: 222(EtOH)(lit.)
- Löslichkeit: Nicht bestimmt
2-(4-methylphenoxy)acetic acid Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S37/39
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Risikophrasen:R36/37/38
2-(4-methylphenoxy)acetic acid Zolldaten
- HS-CODE:2918990090
- Zolldaten:
China Zollkodex:
2918990090Übersicht:
Andere zusätzliche Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2918990090. andere Carbonsäuren mit zusätzlicher Sauerstofffunktion und ihre Anhydride, Halogenide, Peroxide und Peroxysäuren; ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
2-(4-methylphenoxy)acetic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-250g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 250g |
¥2174.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-5G |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 5g |
¥153.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-50g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 50g |
¥679.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-100g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 100g |
¥1087.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-25G |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 25g |
¥424.90 | 2023-09-02 | |
| Alichem | A019138903-500g |
2-(p-Tolyloxy)acetic acid |
940-64-7 | 97% | 500g |
$429.66 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025951-500mg |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 500mg |
3233.0CNY | 2021-07-15 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GC394-5g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 98.0%(GC&T) | 5g |
¥397.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GC394-1g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 98.0%(GC&T) | 1g |
¥130.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GC394-25g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 98.0%(GC&T) | 25g |
¥1439.0 | 2022-07-28 |
2-(4-methylphenoxy)acetic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
Referenz
- Formononetin derivative, preparation method, and medicinal use thereof, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moiety, Research Journal of Pharmaceutical, 2015, 6(4), 704-716
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 - 15 min, pH 9 - 10, rt; pH 9 - 10, rt → 90 °C; 3 h, pH 9 - 10, 80 - 90 °C
Referenz
- Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit, Youji Huaxue, 2006, 26(11), 1571-1575
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; overnight, reflux
Referenz
- Preparation of N-(oxadiazolylmethyl) phenoxy acetamide derivatives as proteasome inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Platinum , Lead nitrate , Cadmium nitrate Solvents: Water ; rt → 40 °C
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Method for preparation of aryloxycarboxylic acid raw pesticide from aryloxy alcohol, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 90 - 95 °C
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
Referenz
- Synthesis and herbicidal activity of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(aryloxy)acetamide, Huaxue Shijie, 2005, 46(12), 741-744
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide , Polyethylene glycol Solvents: Dimethylformamide ; 4 h
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
Referenz
- A rapid and high-yield synthesis of aryloxyacetic acids in one pot under microwave irradiation and phase transfer catalysis conditions, Indian Journal of Chemistry, 2006, (5), 1312-1314
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Potassium iodide Solvents: Polyethylene glycol
1.2 -
1.2 -
Referenz
- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives, Youji Huaxue, 2008, 28(6), 1083-1086
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
Referenz
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; heated; rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Referenz
- Microwave irradiation-promoted synthesis of aryloxy acetic acids, Chemical Research in Chinese Universities, 2004, 20(2), 213-215
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Water
Referenz
- Palladium-catalyzed cross coupling of organohalostannanes with aryl halides in aqueous medium, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2000, 70(1), 57-63
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Preparation of isoflavone amide derivatives for treatment of hyperlipemia, obesity or type 2 diabetes, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 8 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Referenz
- Design, docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agents, Journal of Molecular Structure, 2022, 1247,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, reflux; reflux → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Referenz
- Preparation of heterocyclic oxyacetamide herbicide, China, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
Referenz
- Synthesis of aryloxyacetic acids using tributylethylammonium ethylsulfate as phase transfer catalyst, Huaxue Shiji, 2000, 22(1), 47-48
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 13; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referenz
- Aryl-substituted piperazine carbonyl derivatives useful in treatment of ischemic stroke and their preparation, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 60 min, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Facile hydrolysis of esters with KOH-methanol at ambient temperature, Monatshefte fuer Chemie, 2004, 135(1), 83-87
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Some new aryloxyacetic acid, Journal of the Institution of Chemists (India), 2003, 75(2), 62-63
2-(4-methylphenoxy)acetic acid Raw materials
- Ethylene Glycol Mono-p-tolyl Ether
- Acetic acid,2-(4-methylphenoxy)-, methyl ester
- Ethyl (p-tolyloxy)acetate
- 2-(4-Iodophenoxy)acetic Acid
- Stannane, tribromomethyl-
2-(4-methylphenoxy)acetic acid Preparation Products
2-(4-methylphenoxy)acetic acid Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid
Bestellnummer:A844799
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:04
Preis ($):240.0
Email:sales@amadischem.com
2-(4-methylphenoxy)acetic acid Verwandte Literatur
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid
Reinheit:99%
Menge:100g
Preis ($):240.0